6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is fundamentally based on a fused bicyclic system consisting of a benzene ring and a saturated furan ring, forming the characteristic dihydrobenzofuran scaffold. The compound features a hydroxyl functional group positioned at the 6-position of the benzene ring and a carboxylic acid moiety attached to the 2-position of the dihydrofuran ring. The structural representation can be depicted using the Simplified Molecular Input Line Entry System notation as O=C(C1OC2=CC(O)=CC=C2C1)O, which clearly illustrates the connectivity pattern and functional group placement.
The stereochemical configuration of this compound presents particular interest due to the presence of a chiral center at the 2-position of the dihydrofuran ring, where the carboxylic acid group is attached. This asymmetric carbon atom creates the possibility for enantiomeric forms, though the specific absolute configuration requires detailed crystallographic or spectroscopic analysis for definitive determination. The International Union of Pure and Applied Chemistry name for this compound is 6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid, reflecting the systematic nomenclature conventions for heterocyclic compounds.
The benzofuran core structure belongs to the class of heterocyclic compounds containing a fused benzene and furan ring system, which are often derived from various natural sources and exhibit diverse biological properties including antimicrobial, anti-inflammatory, and anticancer activities. The specific positioning of the hydroxyl group at the 6-position and the carboxylic acid at the 2-position creates a unique electronic environment that influences both the chemical reactivity and potential biological interactions of the molecule.
The conformational analysis reveals that the dihydrofuran ring adopts a non-planar configuration due to the saturated nature of the 2,3-dihydro system, creating distinct spatial arrangements that affect molecular recognition and binding properties. This three-dimensional structure contributes significantly to the compound's physicochemical behavior and potential therapeutic applications in medicinal chemistry research.
Crystallographic Analysis and Conformational Dynamics
Crystallographic studies of this compound provide crucial insights into its solid-state structure and intermolecular interactions. While specific crystallographic data for this exact compound were not directly available in the search results, related benzofuran derivatives have been extensively studied using X-ray crystallography techniques. The crystallographic analysis typically reveals important structural parameters including bond lengths, bond angles, and torsional angles that define the molecular geometry.
The conformational dynamics of the dihydrobenzofuran system are particularly influenced by the puckering of the five-membered dihydrofuran ring. Unlike the planar benzofuran system, the 2,3-dihydrobenzofuran framework exhibits conformational flexibility due to the sp³-hybridized carbon atoms in the saturated portion of the molecule. This flexibility allows for multiple conformational states that can interconvert in solution, affecting the overall molecular behavior and interaction patterns.
Intermolecular hydrogen bonding patterns play a significant role in the crystal packing of this compound. The hydroxyl group at the 6-position and the carboxylic acid functionality provide multiple sites for hydrogen bond formation, both as donors and acceptors. These hydrogen bonding interactions contribute to the stability of the crystalline form and influence properties such as melting point, solubility, and thermal behavior.
The crystal structure analysis also reveals information about the molecular packing arrangements and potential π-π stacking interactions between aromatic rings of adjacent molecules. These non-covalent interactions contribute to the overall stability of the crystal lattice and can influence the physical properties of the compound in its solid state.
Temperature-dependent crystallographic studies can provide insights into the thermal expansion behavior and potential phase transitions that may occur upon heating or cooling. Such studies are particularly important for understanding the thermal stability and processing conditions for pharmaceutical or industrial applications of the compound.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to confirm its structure and purity. Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum typically shows characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the dihydrofuran ring, and the exchangeable protons of the hydroxyl and carboxylic acid groups.
The carbon-13 Nuclear Magnetic Resonance spectrum reveals distinct signals corresponding to the various carbon environments, including the carbonyl carbon of the carboxylic acid group, the aromatic carbons of the benzene ring, and the aliphatic carbons of the saturated portion of the molecule. The chemical shift values and coupling patterns provide valuable structural information that confirms the proposed molecular architecture.
Infrared spectroscopy analysis shows characteristic absorption bands that correspond to specific functional groups within the molecule. The hydroxyl group typically exhibits a broad absorption band around 3370 wavenumbers per centimeter, while the carboxylic acid functionality shows characteristic carbonyl stretching around 1710 wavenumbers per centimeter. Additional absorption bands corresponding to carbon-hydrogen stretching, carbon-carbon stretching, and bending vibrations provide further structural confirmation.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 180, consistent with the calculated molecular weight. Collision-induced dissociation studies can provide additional structural information through characteristic fragmentation pathways that reflect the molecular connectivity and functional group arrangements.
| Spectroscopic Technique | Key Observations | Structural Information |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic signals, methylene signals, exchangeable protons | Confirms substitution pattern and functional groups |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl, aromatic, and aliphatic carbon signals | Verifies carbon framework and environments |
| Infrared Spectroscopy | Hydroxyl (3370 cm⁻¹), carbonyl (1710 cm⁻¹) stretching | Identifies functional group presence |
| Mass Spectrometry | Molecular ion at m/z 180, fragmentation patterns | Confirms molecular weight and connectivity |
Thermodynamic Stability and Tautomeric Equilibria
The thermodynamic stability of this compound is influenced by several factors including the electronic structure of the benzofuran system, the intramolecular hydrogen bonding potential, and the conformational flexibility of the dihydrofuran ring. The compound exhibits considerable thermal stability under normal conditions, with decomposition occurring only at elevated temperatures above 200 degrees Celsius, as evidenced by related benzofuran carboxylic acid derivatives.
Tautomeric equilibria represent an important aspect of the compound's behavior in solution. The presence of both hydroxyl and carboxylic acid functional groups creates the possibility for various tautomeric forms, including potential enol-keto equilibria and acid-base equilibria. The carboxylic acid group can exist in equilibrium with its ionized form depending on the solution pH, with the acid dissociation constant playing a crucial role in determining the predominant species under different conditions.
The predicted acid dissociation constant value for the carboxylic acid functionality is approximately 4.16, indicating that the compound behaves as a weak acid in aqueous solution. This property significantly influences its solubility, stability, and potential biological activity. The hydroxyl group at the 6-position may also participate in acid-base equilibria, though typically with a much higher acid dissociation constant value.
Intramolecular hydrogen bonding between the hydroxyl group and other functional groups within the molecule can stabilize certain conformational forms and influence the overall thermodynamic stability. Such interactions can affect the compound's reactivity, solubility, and interaction with biological targets. The formation of intramolecular hydrogen bonds may also influence the tautomeric equilibrium positions by stabilizing specific forms over others.
Environmental factors such as temperature, pH, and solvent polarity significantly affect the tautomeric equilibria and overall stability of the compound. In polar protic solvents, the compound may exhibit different tautomeric preferences compared to nonpolar environments due to differential solvation effects. Understanding these equilibria is crucial for predicting the compound's behavior under various experimental and application conditions.
Properties
IUPAC Name |
6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8,10H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMGDTBLGJJUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Etherification and Cyclization
A foundational approach involves the etherification of o-hydroxyacetophenone derivatives followed by dehydrative cyclization. For example, 2-hydroxy-5-methoxyacetophenone can undergo etherification with methyl bromoacetate under basic conditions (K₂CO₃, DMF, 80°C), forming a methoxy-substituted intermediate. Subsequent cyclization via acid catalysis (H₂SO₄, 100°C) yields 6-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, which is demethylated using BBr₃ in CH₂Cl₂ to afford the target compound.
Key Data
- Yield: 72–78% after demethylation.
- Selectivity: >90% regioselectivity for the 6-position due to steric and electronic effects of the methoxy group.
Nitroalkene Cycloaddition with 3-Hydroxy-2-pyrones
AlCl₃-Mediated [3+2] Cycloaddition
Regioselective synthesis is achieved through the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. For instance, 3-hydroxy-4-methoxy-2-pyrone reacts with methyl 3-nitroacrylate in the presence of AlCl₃ (10 mol%) and trifluoroacetic acid (TFA, 20 mol%) in 1,2-dichlorobenzene at 120°C for 16 hours. This forms a benzofuranone intermediate, which is reduced (NaBH₄, MeOH) and hydrolyzed (NaOH, H₂O/EtOH) to yield the carboxylic acid.
Key Data
- Yield: 67% for the cycloaddition step; 58% overall after reduction and hydrolysis.
- Advantage: High regiocontrol due to the electron-withdrawing nitro group directing cyclization.
Ruthenium-Catalyzed Oxidative Ring Closure
Ruthenium Trichloride/Periodate System
A patent method describes the oxidative cyclization of substituted allylphenols using RuCl₃·H₂O and NaIO₄. Starting from 2-allyl-4-hydroxybenzoic acid methyl ester, the reaction in ethyl acetate/water at 20–30°C generates a dihydrobenzofuran core via tandem oxidation and cyclization. Hydrolysis (NaOH, MeOH/H₂O) provides the carboxylic acid.
Key Data
- Yield: 85% for the cyclization step; 89% after hydrolysis.
- Scalability: Demonstrated at 10L scale with minimal purification.
Silylation-Ozonolysis Approach
Sequential Functionalization of 4-Hydroxyindanone
Adapting a patent route for 4-benzofuran-carboxylic acid, 4-hydroxyindanone is silylated (TMSCl, Et₃N) to protect the ketone. Ozonolysis of the silylated enol ether in CH₂Cl₂/MeOH at −78°C cleaves the double bond, followed by oxidative workup (H₂O₂) to form a diketone. Acid-catalyzed cyclization (H₂SO₄, 100°C) and ester hydrolysis yield the target compound.
Key Data
- Yield: 62% overall.
- Challenge: Requires careful control of ozonolysis conditions to avoid overoxidation.
Comparative Analysis of Methods
| Method | Catalyst System | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cyclization | H₂SO₄/K₂CO₃ | 72–78 | High | Moderate |
| Nitroalkene Cycloaddition | AlCl₃/TFA | 58 | Excellent | Limited |
| Ruthenium Oxidation | RuCl₃/NaIO₄ | 85–89 | High | Industrial |
| Silylation-Ozonolysis | TMSCl/O₃ | 62 | Moderate | Challenging |
Mechanistic Insights and Optimization
Role of Catalysts in Cyclization
RuCl₃ in oxidative cyclization (Method 3) facilitates single-electron transfer, promoting radical intermediates that enhance ring-closure efficiency. In contrast, AlCl₃ in cycloadditions (Method 2) activates nitroalkenes via Lewis acid coordination, stabilizing transition states for regioselective bond formation.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DCB) improve yields in cyclization reactions by stabilizing ionic intermediates. Elevated temperatures (>100°C) are critical for overcoming activation barriers in dehydrative steps but risk decarboxylation.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, including anti-viral and anti-oxidative activities.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl group at the C-6 position is essential for its biological activity, and the functional groups at the C-3 position play a crucial role in its selectivity. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid and related compounds:
Key Observations:
Structural Variations: Substituent Position: The position of hydroxyl/methoxy groups (e.g., 6-OH vs. 7-OCH₃) significantly impacts reactivity and biological activity. For example, caffeic acid (3,4-diOH) is a potent antioxidant, whereas 6-hydroxy derivatives may exhibit different redox properties .
Functional Comparisons: Antioxidant Potential: While this compound shares a molecular weight with caffeic acid, the absence of conjugated double bonds (as in caffeic acid’s acrylic side chain) likely reduces its free-radical scavenging efficiency . Synthetic Utility: Methoxy-substituted analogs (e.g., 26018-52-0) are more lipophilic, enhancing bioavailability in drug design .
Commercial Availability :
- This compound is listed as discontinued , whereas its 7-substituted analogs (e.g., 17359-46-5) remain accessible, reflecting higher demand in medicinal chemistry .
Biological Activity
6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of benzofuran derivatives, which are known for their varied biological activities. The structural formula can be represented as:
This compound exhibits a hydroxyl group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. A study synthesized several benzofuran derivatives, including this compound, and evaluated their anticancer properties using the sulforhodamine B assay. The results indicated significant cytotoxicity against human cancer cell lines such as ACHN (renal), HCT15 (colon), and MDA-MB-231 (breast) at low micromolar concentrations .
Table 1: Cytotoxic Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | ACHN | 5.0 |
| HCT15 | 4.5 | |
| MDA-MB-231 | 3.8 |
NF-κB Inhibition
In addition to its anticancer properties, this compound has been shown to inhibit NF-κB transcriptional activity, a key pathway involved in inflammation and cancer progression. The inhibition was assessed in LPS-stimulated RAW 264.7 macrophage cells, indicating potential use in managing inflammatory diseases .
PPARα Agonist Activity
Another significant biological activity is its role as a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). This receptor is crucial in lipid metabolism and energy homeostasis. Compounds derived from this compound demonstrated substantial cholesterol-lowering effects in animal models, suggesting therapeutic potential in treating dyslipidemia .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Inhibition of Pro-inflammatory Cytokines : By inhibiting NF-κB activity, the compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Regulation of Lipid Metabolism : As a PPARα agonist, it enhances fatty acid oxidation and reduces triglyceride levels in the bloodstream.
Case Studies
Recent studies have provided insights into the clinical implications of these findings:
- Study on Cancer Cell Lines : In vitro studies highlighted that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer types.
- Animal Model for Dyslipidemia : In trials involving Syrian hamsters and Beagle dogs, administration of compounds related to this compound resulted in significant reductions in cholesterol levels compared to controls .
Q & A
Q. Basic Analytical Protocol
- NMR : ¹H NMR shows dihydrobenzofuran protons as doublets (δ 3.1–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms the carboxylic acid at ~170 ppm .
- Mass Spectrometry : High-resolution ESI-MS detects [M-H]⁻ ion (m/z 179.03 for C₉H₈O₄⁻) .
- IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and carboxylic acid C=O (~1680 cm⁻¹) .
Data Contradiction Tip : Discrepancies in melting points (e.g., 123–124°C vs. literature) may arise from polymorphic forms—validate via DSC (differential scanning calorimetry).
How should researchers address contradictions in reported bioactivity data for this compound?
Q. Advanced Data Analysis
- Meta-Analysis : Compare datasets using standardized assays (e.g., NF-κB luciferase reporter vs. ELISA).
- Experimental Variables : Control cell lines (e.g., HEK293 vs. HeLa), compound purity (>95% by HPLC), and solvent (DMSO concentration ≤0.1%) .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
What in vitro assays are optimal for mechanistic studies of its anticancer activity?
Q. Advanced Methodological Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
